![molecular formula C15H9Cl2NO3 B13437481 Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate CAS No. 1395964-06-3](/img/structure/B13437481.png)
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C15H9Cl2NO3 and a molecular weight of 322.14 g/mol . This compound is known for its role as an impurity in the synthesis of Tafamidis, a drug used to treat transthyretin amyloid cardiomyopathy . The compound features a benzo[d]oxazole ring system, which is a heterocyclic structure containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves several steps. One efficient method starts with the nucleophilic intramolecular cyclization of a precursor compound in the presence of para-toluenesulfonic acid monohydrate . This reaction yields the desired benzo[d]oxazole derivative. Another method involves dissolving the precursor in a mixture of tetrahydrofuran, methanol, and water, followed by treatment with lithium hydroxide at room temperature . The mixture is then acidified and extracted to obtain the final product.
Analyse Chemischer Reaktionen
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form more complex ring structures.
Common reagents used in these reactions include para-toluenesulfonic acid, lithium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s benzo[d]oxazole ring system allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole ring system.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific dichlorophenyl and carboxylate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1395964-06-3 |
|---|---|
Molekularformel |
C15H9Cl2NO3 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3 |
InChI-Schlüssel |
YPGWHAOERBGEND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


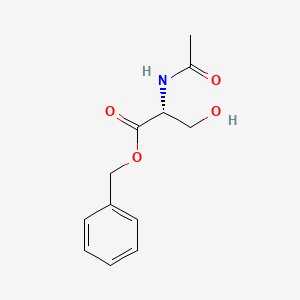
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
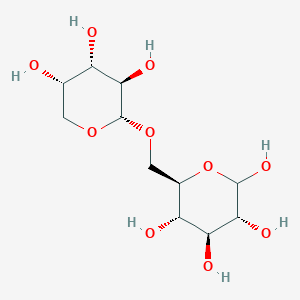


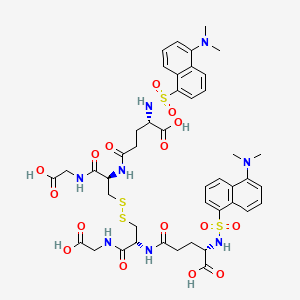
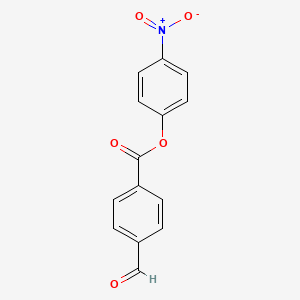
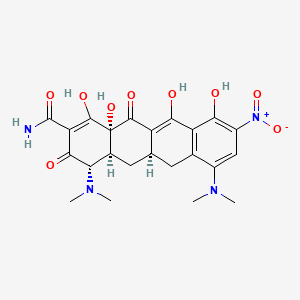
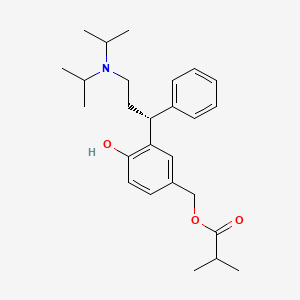
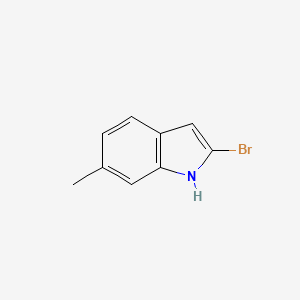
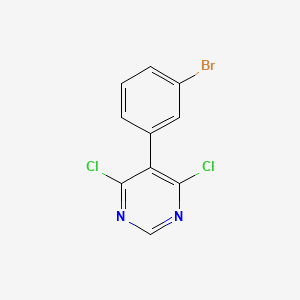
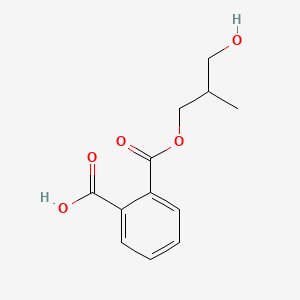
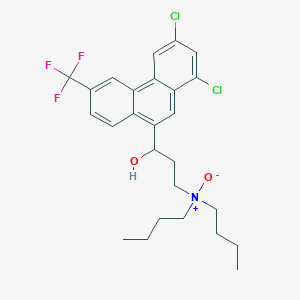
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
